(7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride

Lipophilicity Druglikeness CNS Drug Discovery

This (7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol hydrochloride is a chiral building block that delivers the precise 7,8-diol stereochemistry required for M4 muscarinic receptor SAR continuity. Unlike its unfunctionalized or fluorinated analogs, its low logP (-1.86) and high PSA (62 Ų) uniquely tune solubility while avoiding an ionizable center—critical for CNS lead optimization. With an Fsp³ of 1.0, it increases molecular complexity, directly addressing “escape from flatland” strategies. Procuring this pre-resolved scaffold bypasses chiral separation bottlenecks, accelerating design-make-test cycles.

Molecular Formula C6H12ClNO3
Molecular Weight 181.62
CAS No. 2402789-34-6
Cat. No. B2628799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride
CAS2402789-34-6
Molecular FormulaC6H12ClNO3
Molecular Weight181.62
Structural Identifiers
SMILESC1C(C(C2(O1)CNC2)O)O.Cl
InChIInChI=1S/C6H11NO3.ClH/c8-4-1-10-6(5(4)9)2-7-3-6;/h4-5,7-9H,1-3H2;1H/t4-,5-;/m1./s1
InChIKeyMMISJFDWEWITOU-TYSVMGFPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chiral (7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol Hydrochloride for M4 Muscarinic Agonist Lead Optimization


(7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol hydrochloride (CAS 2402789-34-6) is a spirocyclic chiral building block that introduces a defined 7,8-diol stereochemistry onto the 5-oxa-2-azaspiro[3.4]octane core. This scaffold is a key intermediate in the synthesis of selective M4 muscarinic acetylcholine receptor agonists, a class under investigation for the treatment of psychosis and cognitive dysfunction [1]. The compound is characterized by a molecular formula of C6H12ClNO3, a molecular weight of 182 Da, and high three-dimensionality (fraction sp3, Fsp3 = 1) [2]. Its predicted physicochemical properties, including a low LogP of -1.86 and a polar surface area (PSA) of 62 Ų, distinguish it from less polar, less functionalized analogs, offering a unique profile for tuning the drug-like properties of candidate molecules [2].

The Criticality of (7R,8R) Stereochemistry and Diol Functionality in 5-Oxa-2-azaspiro[3.4]octane-based Muscarinic Agonists


The biological activity of spirocyclic M4 agonists is exquisitely sensitive to both absolute stereochemistry and peripheral hydrogen-bonding capacity. The (7R,8R)-diol motif is not a generic solubilizing group; its specific chiral orientation dictates the vector of key interactions with the receptor, as demonstrated by the need for chiral separation during the optimization of early leads in this series [1]. Substituting this building block with its unfunctionalized parent 5-oxa-2-azaspiro[3.4]octane or its 7,7-difluoro analog fundamentally alters the molecule's polarity, lipophilicity, and hydrogen-bonding network. For instance, the target (7R,8R)-diol exhibits a predicted LogP that is over 1.8 log units lower than the fluorinated analog, directly impacting aqueous solubility and off-target promiscuity profiles [2]. This precludes simple interchangeability and necessitates the use of the specific, stereodefined building block to maintain SAR continuity.

Quantitative Differentiation of (7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol Hydrochloride from Key Analogs


Predicted Lipophilicity (LogP) Comparison to Unfunctionalized and Fluorinated Spirocyclic Analogs

The (7R,8R)-diol hydrochloride is significantly more hydrophilic than the corresponding parent spirocycle or its 7,7-difluoro analog. This difference is critical for tuning CNS drug-like properties and avoiding the high lipophilicity often associated with promiscuity and poor developability. The target compound's predicted LogP is -1.86 [1], compared to -0.02 for the parent 5-oxa-2-azaspiro[3.4]octane and 0.71 for the 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane .

Lipophilicity Druglikeness CNS Drug Discovery M4 Agonist

Enhanced Hydrogen-Bond Donor Capacity Over Unsubstituted Spirocyclic Analogs

The presence of the vicinal diol introduces three hydrogen-bond donor (HBD) groups, compared to one or zero for related building blocks. This fundamentally alters the molecular recognition and solubility landscape. The target compound has 3 HBDs [1], whereas the parent 5-oxa-2-azaspiro[3.4]octane has only 1 HBD and the 7,7-difluoro analog likewise has 1 HBD . This increase in HBD count is a primary driver of its enhanced aqueous solubility and is essential for forming specific hydrogen-bond interactions with the target M4 receptor.

Solubility Permeability Hydrogen Bonding Medicinal Chemistry

Polar Surface Area (PSA) Differentiation from Less Functionalized Scaffolds

The polar diol motif contributes to a substantially larger topological polar surface area (TPSA) for the target compound, a key determinant of a molecule's ability to cross biological membranes. The (7R,8R)-diol hydrochloride has a predicted PSA of 62 Ų [1], significantly larger than the 21 Ų of the comparators 5-oxa-2-azaspiro[3.4]octane and 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane . This 41 Ų difference represents a near three-fold increase, placing the diol in a distinctly different permeability and solubility class.

Polar Surface Area CNS Permeability ADME Drug Design

Optimal Use Cases for Procuring (7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol Hydrochloride


Late-Stage Lead Optimization of M4 Muscarinic Agonists Requiring High Polarity and Solubility

Based on its low LogP (-1.86) and high PSA (62 Ų), this building block is ideally suited for late-stage lead optimization programs where the goal is to improve the aqueous solubility and reduce the lipophilicity of a candidate series [1]. It can be introduced to deliberately lower the LogP and increase polar interactions without the need for an ionizable center, which is often undesirable for CNS targets [1].

Chiral Pool Synthesis of Selective M4 Agonists over M1 Agonists

The defined (7R,8R) stereochemistry is critical for generating selectivity between muscarinic receptor subtypes. As highlighted in the primary literature, chiral separation is a bottleneck in early SAR exploration for this class [2]. Procuring this pre-resolved building block allows medicinal chemistry teams to bypass a chiral separation step and directly access enantiopure advanced intermediates, accelerating the design-make-test cycle for uncovering M4-selective agents [2].

Scaffold-Hopping to Replace Saturated Heterocycles with a Conformationally Constrained, Three-Dimensional Core

The spirocyclic core offers a rigid, three-dimensional alternative to flat aromatic or flexible piperidine rings. The high Fsp3 value of 1.0 confirms complete carbon bond saturation [1]. This building block is most appropriate when a medicinal chemistry campaign aims to increase molecular complexity and escape flatland, a common strategy for improving clinical success rates [1]. The diol specifically offers vector diversity not present in the parent hydrocarbon or fluorinated analogs.

Quote Request

Request a Quote for (7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.